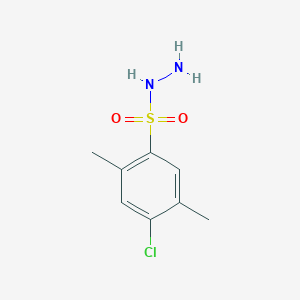

4-Chloro-2,5-dimethylbenzenesulfonohydrazide

Description

4-Chloro-2,5-dimethylbenzenesulfonohydrazide (CAS: 221030-92-8) is a sulfonohydrazide derivative characterized by a benzene ring substituted with chlorine, two methyl groups, and a sulfonohydrazide functional group (-SO₂-NH-NH₂). Its molecular formula is C₈H₁₀ClN₃O₂S, with a molecular weight of 255.76 g/mol. The compound’s structure combines electrophilic (chlorine) and sterically hindering (methyl) substituents, making it a versatile intermediate in organic synthesis, particularly in the formation of sulfonamides or hydrazone derivatives.

Properties

IUPAC Name |

4-chloro-2,5-dimethylbenzenesulfonohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2S/c1-5-4-8(14(12,13)11-10)6(2)3-7(5)9/h3-4,11H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBLKJSFJAFTAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Chloro-2,5-dimethylbenzenesulfonohydrazide typically involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with hydrazine hydrate under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified through recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

4-Chloro-2,5-dimethylbenzenesulfonohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

4-Chloro-2,5-dimethylbenzenesulfonohydrazide has shown promise in the development of anticancer agents. Research indicates that hydrazone derivatives of sulfonamides exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that derivatives of this compound could inhibit cell proliferation in breast and lung cancer models, suggesting potential for further development as anticancer drugs .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes .

| Property | Activity | Target Organism |

|---|---|---|

| Anticancer | Cytotoxicity | Breast Cancer Cells |

| Antimicrobial | Inhibition of bacterial growth | Staphylococcus aureus |

Agrochemicals

This compound is being explored as a potential herbicide. Studies have indicated that compounds with similar structures can inhibit the growth of various weeds by interfering with photosynthesis and other metabolic pathways . This aspect is crucial for developing environmentally friendly agricultural practices.

Material Science

In material science, the compound has been utilized in synthesizing polymers with enhanced thermal stability and mechanical properties. Research has shown that incorporating sulfonamide groups into polymer matrices can improve their resistance to degradation under extreme conditions .

| Application | Effect | Material Type |

|---|---|---|

| Polymer Synthesis | Enhanced thermal stability | Polymeric materials |

Case Study 1: Anticancer Research

A recent study focused on synthesizing novel hydrazone derivatives from this compound and evaluating their anticancer properties against human tumor cells. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating strong potential for further development into therapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity of this compound against resistant strains of bacteria. The results demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), suggesting it could serve as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 4-Chloro-2,5-dimethylbenzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonohydrazide group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and cellular processes, leading to various biological effects .

Comparison with Similar Compounds

4-Chloro-2,5-dimethylbenzenesulfonyl chloride

- CAS : 88-49-3

- Molecular Formula : C₈H₈Cl₂O₂S

- Molecular Weight : 239.12 g/mol

- Key Features :

Comparison: The sulfonyl chloride derivative is more reactive in nucleophilic substitution reactions, whereas the sulfonohydrazide’s hydrazine moiety enables condensation reactions (e.g., with carbonyl compounds). The hydrazide’s discontinued status suggests challenges in stability or synthesis compared to the sulfonyl chloride.

Benzenesulfonic acid, 2,5-dichloro-4-hydrazinyl

- CAS : 118-89-8

- Molecular Formula : C₆H₆Cl₂N₂O₃S

- Molecular Weight : 257.09 g/mol

- Key Features :

- Contains two chlorine substituents and a hydrazinyl group (-NH-NH₂) but lacks methyl groups.

- Simpler aromatic system with fewer steric effects.

However, the dichloro substitution may lower solubility in polar solvents compared to the dimethyl analogue.

4-Chloro-N'-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide

- Molecular Formula : C₁₄H₉Br₂ClN₂O₃

- Molecular Weight : 487.50 g/mol

- Key Features :

Comparison: The additional bromine and hydroxyl groups enhance electron-withdrawing effects and hydrogen-bonding capacity, making this compound suitable for metal chelation or pharmaceutical intermediates. In contrast, 4-Chloro-2,5-dimethylbenzenesulfonohydrazide’s methyl groups prioritize steric effects over electronic modulation.

4-Chloro-2,5-dimethoxyaniline

- Molecular Formula: C₈H₁₀ClNO₂

- Molecular Weight : 187.62 g/mol

- Key Features :

Comparison: Methoxy groups improve solubility in polar solvents but reduce thermal stability compared to methyl substituents. The absence of a sulfonohydrazide group limits its utility in condensation reactions.

Comparative Data Table

Biological Activity

4-Chloro-2,5-dimethylbenzenesulfonohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes various studies to provide a comprehensive overview of its biological activity, including data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C8H10ClN3O2S

- Molecular Weight : 235.7 g/mol

This compound contains a chloro group, which is known to enhance biological activity in various chemical classes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against several bacterial strains, demonstrating significant effectiveness.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 64 µg/mL | Moderate |

| Pseudomonas aeruginosa | 128 µg/mL | Weak |

| Mycobacterium tuberculosis | 16 µg/mL | Strong |

The compound exhibited strong activity against Mycobacterium tuberculosis, suggesting its potential as an anti-tubercular agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer applications. Research conducted on various cancer cell lines indicated significant cytotoxic effects.

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| SNB-19 (Glioblastoma) | 10 | High |

| NCI-H460 (Lung Cancer) | 15 | Moderate |

| MCF-7 (Breast Cancer) | 20 | Moderate |

| A549 (Lung Adenocarcinoma) | 25 | Low |

The compound demonstrated an IC50 value of 10 µM against glioblastoma cells, indicating high potency and potential for further development as an anticancer therapeutic .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle progression.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study evaluated the efficacy of the compound against clinical isolates of Staphylococcus aureus. The results showed that it inhibited bacterial growth effectively at concentrations lower than those required for standard antibiotics. -

Case Study on Cancer Cell Lines :

Research involving the treatment of glioblastoma cell lines with varying concentrations of the compound revealed a dose-dependent decrease in cell viability, supporting its potential use in cancer therapy.

Q & A

Q. What are the standard synthetic routes for preparing 4-Chloro-2,5-dimethylbenzenesulfonohydrazide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of sulfonyl chlorides with hydrazine hydrate. A validated protocol involves reacting 4-Chloro-2,5-dimethylbenzenesulfonyl chloride (CAS 88-49-3) with hydrazine hydrate in chloroform at 0°C, followed by stirring at room temperature for 4 hours. The product is isolated by solvent evaporation and filtration without further purification, yielding >90% purity .

- Key Parameters :

| Parameter | Optimal Condition |

|---|---|

| Solvent | Chloroform |

| Temperature | 0°C (initial), RT (reaction) |

| Hydrazine molar ratio | 4:1 (excess) |

| Reaction time | 4 hours |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Identify sulfonamide N–H stretches (~3250 cm⁻¹) and S=O vibrations (~1350–1160 cm⁻¹).

- NMR : Use -NMR to confirm hydrazide NH protons (~8–9 ppm) and aromatic protons (6.5–7.5 ppm). -NMR resolves sulfonyl carbons (~120–130 ppm).

- X-ray Crystallography : For structural elucidation, employ single-crystal X-ray diffraction (CCDC deposition recommended) combined with DFT calculations to validate bond lengths and angles .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize derivatives by substituting the hydrazide group with aldehydes (e.g., substituted benzaldehydes) to create Schiff bases. Test antimicrobial activity via agar diffusion assays against Gram-positive/negative bacteria and fungi .

- Dose-Response Analysis : Use microdilution methods to determine minimum inhibitory concentrations (MICs) and compare with control compounds. Statistical validation (e.g., ANOVA) is critical for reproducibility .

Q. How can computational tools predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Quantum Chemical Calculations : Apply density functional theory (DFT) to model transition states and activation energies for reactions like nucleophilic substitutions.

- Reaction Path Search : Utilize software (e.g., GRRM, Gaussian) to simulate intermediates and optimize reaction pathways. For example, predict regioselectivity in electrophilic aromatic substitutions .

Q. What strategies resolve contradictions in reported biological activity data for sulfonohydrazide derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies and apply multivariate regression to identify confounding variables (e.g., solvent polarity, bacterial strain variability).

- Controlled Replication : Standardize assay conditions (e.g., pH, temperature) and use internal controls to isolate compound-specific effects .

Q. How does the hydrolytic stability of this compound vary under different pH conditions?

- Methodological Answer :

- Kinetic Studies : Monitor degradation via HPLC under acidic (pH 2–4), neutral (pH 7), and basic (pH 10–12) conditions. Hydrolysis rates increase in basic media due to nucleophilic attack on the sulfonamide group.

- Stabilization Strategies : Add antioxidants (e.g., BHT) or use anhydrous solvents to mitigate degradation .

Experimental Design and Optimization

Q. What factorial design approaches are suitable for optimizing the synthesis of this compound?

- Methodological Answer :

- 2 Factorial Design : Vary factors like temperature (20–40°C), solvent polarity (chloroform vs. ethanol), and stoichiometry (1:1 to 1:4 hydrazine ratio). Analyze main effects and interactions using response surface methodology (RSM).

- Case Study : A 2 design reduced reaction time by 30% while maintaining >85% yield .

Data Management and Reproducibility

Q. How can chemical software enhance data integrity in studies involving sulfonohydrazides?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.